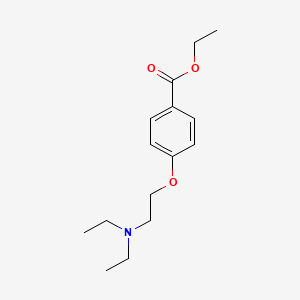

Ethyl-4-(diethylaminoethyloxy)benzoate

Description

Ethyl-4-(diethylaminoethyloxy)benzoate is an ethyl benzoate derivative featuring a diethylaminoethyloxy substituent at the para position of the aromatic ring. The substituent comprises an ethyloxy (-OCH₂CH₂-) linker bonded to a tertiary amine group (N(CH₂CH₃)₂).

Properties

CAS No. |

70628-24-9 |

|---|---|

Molecular Formula |

C15H23NO3 |

Molecular Weight |

265.35 g/mol |

IUPAC Name |

ethyl 4-[2-(diethylamino)ethoxy]benzoate |

InChI |

InChI=1S/C15H23NO3/c1-4-16(5-2)11-12-19-14-9-7-13(8-10-14)15(17)18-6-3/h7-10H,4-6,11-12H2,1-3H3 |

InChI Key |

DFBDIQFBEZPOBS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Ethyl Benzoate Derivatives

Ethyl-4-(dimethylamino)benzoate

- Structure: A dimethylamino (-N(CH₃)₂) group directly attached to the benzene ring.

- Applications : Used as a coinitiator in UV-curing inks due to its ability to interact with photoinitiators. Demonstrates temperature-dependent migration from low-density polyethylene (LDPE) into food simulants, influenced by pH and storage conditions .

- Solubility : Likely hydrophobic, similar to other tertiary amine-containing esters.

Ethyl-4-aminobenzoate

- Structure: A primary amino (-NH₂) group at the para position.

- Applications : Intermediate in synthesizing azo dyes (e.g., 4-hydroxy-phenylazo derivatives). Characterized via NMR, MS, and FT-IR .

- Key Differences: The absence of an ethyloxy linker and tertiary amine reduces solubility in nonpolar solvents compared to the target compound.

Ethyl-4-(4-hydroxyphenylazo)benzoate

- Structure : An azo (-N=N-) group linking the benzene ring to a hydroxyphenyl moiety.

- Applications : Precursor in liquid crystal synthesis. Modified via hydrolysis or Williamson ether synthesis to introduce mesogenic properties .

- Electronic Effects: The azo group provides strong π-conjugation, enabling applications in optoelectronics, unlike the aliphatic diethylaminoethyloxy group .

Phosphorylated and Amino-Linked Derivatives

Ethyl-4-(((diphenoxyphosphoryl)methyl)amino)benzoate (4d)

- Structure: A diphenoxyphosphoryl group attached via a methylamino linker.

- Applications : Exhibits antifungal activity against Scedosporium species (MIC₅₀: 8–32 µg/mL). Cytotoxicity assays show selectivity toward fungal cells over mammalian cells .

Ethyl-4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate

- Structure : Schiff base (-CH=N-) with a hydroxy-methoxyphenyl group.

- Applications: Studied for nonlinear optical (NLO) properties. Density functional theory (DFT) calculations reveal high hyperpolarizability (β₀: 12.3 × 10⁻³⁰ esu), making it a candidate for optical materials .

Ethoxylated and Azo Derivatives

Ethoxylated Ethyl-4-aminobenzoate

- Structure: Ethylene oxide chains (average formula: C₅₉H₁₁₁NO₂₇) attached to the amino group.

- Properties : Water-soluble, viscous yellow liquid. Used in cosmetics or surfactants due to ethoxylation-enhanced hydrophilicity .

- Contrast: The diethylaminoethyloxy group in the target compound lacks ethoxylation, resulting in lower molecular weight and altered solubility.

Data Tables

Table 1: Key Properties of Ethyl Benzoate Derivatives

*Estimated based on structural formula.

Research Findings and Contradictions

- Antifungal Activity : Phosphorylated derivatives (e.g., 4d) show promise against Scedosporium, but cytotoxicity must be evaluated for therapeutic use .

- Retracted Studies: A gastroprotective study on ETHAB (a benzylideneamino benzoate) was retracted due to data reliability concerns, highlighting the need for rigorous validation .

- Migration Behavior: Ethyl-4-(dimethylamino)benzoate migrates from LDPE into acidic food simulants (e.g., 50% ethanol) at higher temperatures, suggesting similar behavior for the target compound in packaging applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.